(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Impacts
A study by Soliman et al. (2020) focuses on the synthesis of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, demonstrating potential as insecticidal agents. This research underscores the versatility of acrylamide derivatives in synthesizing compounds with biological relevance, aligning with the structural motif of the queried compound (Soliman et al., 2020).
Antimicrobial Activity
Elmagd et al. (2017) utilized thiosemicarbazide derivatives as precursors for synthesizing various heterocyclic compounds, including triazine derivatives, to assess their antimicrobial activity. The study reflects the broad utility of acrylamide and triazine frameworks in developing compounds with significant antimicrobial properties (Elmagd et al., 2017).
Synthesis Methodologies
Gholamhosseyni and Kianmehr (2018) presented a ruthenium-catalyzed oxidative alkenylation and annulation approach for synthesizing indazole derivatives via C-H bond activation. This methodology exemplifies the synthetic strategies that could potentially be applied to acrylamide derivatives for crafting complex molecular architectures (Gholamhosseyni & Kianmehr, 2018).
Radical Scavenging Activity
Abuelizz et al. (2020) evaluated the antioxidant activity of 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, shedding light on the potential of similar structures in radical scavenging and highlighting the importance of structural modifications for enhanced activity (Abuelizz et al., 2020).
Properties
IUPAC Name |
(E)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-30-19-11-15(12-20(31-2)23(19)32-3)7-10-22(29)25-17-6-4-5-16(13-17)18-8-9-21-26-24-14-28(21)27-18/h4-14H,1-3H3,(H,25,29)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAPHCRFKQWKSZ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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